Tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate Tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 234108-58-8
VCID: VC2681953
InChI: InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-7-6-13(5-4-12)9(15)8-14/h4-8,12H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCN(C(=O)C1)CCN
Molecular Formula: C11H21N3O3
Molecular Weight: 243.3 g/mol

Tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate

CAS No.: 234108-58-8

Cat. No.: VC2681953

Molecular Formula: C11H21N3O3

Molecular Weight: 243.3 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate - 234108-58-8

Specification

CAS No. 234108-58-8
Molecular Formula C11H21N3O3
Molecular Weight 243.3 g/mol
IUPAC Name tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate
Standard InChI InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-7-6-13(5-4-12)9(15)8-14/h4-8,12H2,1-3H3
Standard InChI Key MCRRSQHTAKWRQS-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN(C(=O)C1)CCN
Canonical SMILES CC(C)(C)OC(=O)N1CCN(C(=O)C1)CCN

Introduction

Chemical Structure and Properties

Tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate possesses a unique chemical structure characterized by a piperazine ring with an oxo group at the 3-position, a 2-aminoethyl substituent at position 4, and a tert-butoxycarbonyl (Boc) protecting group at position 1. The molecular architecture of this compound contributes to its utility in various research applications, particularly in pharmaceutical development.

Basic Identification Data

The compound is uniquely identified through various chemical nomenclature systems and identifiers, as presented in the comprehensive table below:

ParameterInformation
IUPAC Nametert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate
CAS Registry Number234108-58-8
Molecular FormulaC₁₁H₂₁N₃O₃
Molecular Weight243.3 g/mol
Synonyms1,1-Dimethylethyl 4-(2-aminoethyl)-3-oxo-1-piperazinecarboxylate
Standard InChIInChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-7-6-13(5-4-12)9(15)8-14/h4-8,12H2,1-3H3
Standard InChIKeyMCRRSQHTAKWRQS-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)N1CCN(C(=O)C1)CCN

Structural Features

The compound contains several key functional groups:

  • A piperazine heterocyclic ring system that provides a rigid scaffold

  • A tert-butoxycarbonyl (Boc) protecting group attached to one of the nitrogen atoms in the piperazine ring

  • A carbonyl (oxo) group at the 3-position of the piperazine ring

  • An aminoethyl substituent at the 4-position, providing a primary amine terminal group

These structural elements contribute to the compound's chemical reactivity profile and its potential applications in chemical synthesis pathways.

Synthesis and Applications

Research Applications

The compound serves primarily as an intermediate in pharmaceutical chemistry and has demonstrated utility in several research contexts:

  • As a building block for synthesizing more complex molecules with potential therapeutic properties

  • In medicinal chemistry research for the development of novel pharmaceutical compounds

  • As a protected intermediate that allows for selective chemical transformations

  • In structure-activity relationship (SAR) studies for drug development

The presence of the Boc protecting group makes this compound particularly valuable in synthetic pathways, as it allows for selective manipulations of the primary amine without affecting the piperazine nitrogen.

Hazard TypeClassification
GHS PictogramsWarning symbols for irritation/harmful properties
Signal WordWarning
Hazard StatementsH302: Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
H332: Harmful if inhaled
Target OrgansRespiratory system (Specific target organ toxicity - single exposure Category 3)
Precautionary StatementCode
Avoid breathing dust/fume/gas/mist/vapors/sprayP261
Wear protective gloves/protective clothing/eye protection/face protectionP280
IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwellP301+P312
IF ON SKIN: Wash with plenty of soap and waterP302+P352
IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/showerP303+P361+P353
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsingP305+P351+P338

These safety guidelines highlight the importance of proper handling techniques to minimize potential health risks associated with exposure to this compound.

Formulation and Solution Preparation

Stock Solution Preparation

For research applications, tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate is typically prepared as stock solutions of varying concentrations. The following table provides guidance on preparing stock solutions at different concentrations:

Desired ConcentrationAmount of Compound
Starting Material1 mg
1 mM Solution4.1102 mL
5 mM Solution0.822 mL
10 mM Solution0.411 mL

Solubility Guidelines

When preparing solutions, researchers should consider the following recommendations:

  • Select appropriate solvents based on the compound's solubility characteristics

  • Store prepared solutions in separate packages to avoid product degradation from repeated freezing and thawing

  • For solutions stored at -80°C, use within 6 months

  • For solutions stored at -20°C, use within 1 month

  • To enhance solubility, heating the sample tube to 37°C followed by ultrasonic bath treatment may be beneficial

These guidelines help ensure the stability and usability of the compound in research settings.

Research Limitations and Considerations

Quality Considerations

Research-grade tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate is typically available with high purity levels:

  • Commercial suppliers generally provide the compound with purity above 95%

  • Certificate of Analysis (COA) documentation is available from reputable suppliers

  • Analysis data should be reviewed to confirm the identity and purity of the compound before use in sensitive research applications

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